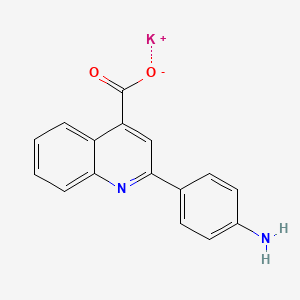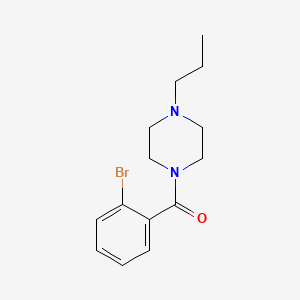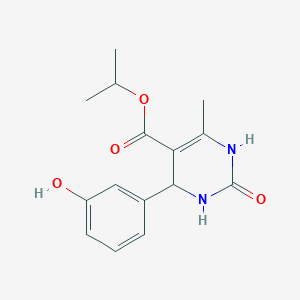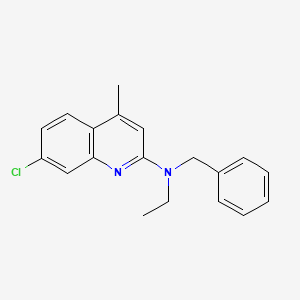
potassium 2-(4-aminophenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate, also known as Potassium 4-Quinolinecarboxylate or Potassium Quinoline-4-Carboxylate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potassium salt of 4-quinolinecarboxylic acid, which is a heterocyclic aromatic compound. Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate is a white or off-white powder that is soluble in water and has a molecular formula of C16H11KN2O2.
作用机制
Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate acts as a fluorescent probe by binding to biological molecules and emitting light when excited by a light source. The mechanism of binding is based on the interaction between the quinoline ring and the target molecule. The fluorescence intensity and wavelength can be modulated by changing the environment of the probe, such as pH, temperature, or the presence of other molecules.
Biochemical and Physiological Effects:
potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate is a non-toxic compound that does not have any known physiological effects on living organisms. It has been used in vitro to study the behavior of biological molecules in various conditions, but it has not been tested in vivo.
实验室实验的优点和局限性
The advantages of using potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate in lab experiments are its high sensitivity, specificity, and compatibility with common fluorescent microscopy systems. It is also a relatively inexpensive compound that can be easily synthesized in the lab. However, it has some limitations such as its limited photostability, which can affect the accuracy of the results over time. It also has a relatively low extinction coefficient, which can limit its detection sensitivity in some applications.
未来方向
There are several future directions for the use of potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate in scientific research. One direction is to improve its photostability and detection sensitivity by modifying its chemical structure. Another direction is to explore its potential applications in vivo, such as imaging of tumors or other diseases. Additionally, it can be used in combination with other fluorescent probes to study complex biological systems. Finally, it can be used as a tool for drug discovery by screening for compounds that interact with specific biological molecules.
合成方法
Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate can be synthesized by reacting 4-aminophenyl-2-quinolinecarboxylic acid with potassium hydroxide. The reaction takes place in an aqueous solution and the product is obtained by precipitation and filtration. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学研究应用
Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. This compound has a high quantum yield and excitation/emission wavelengths that are compatible with common fluorescent microscopy systems. It has been used to study protein-protein interactions, gene expression, and intracellular signaling pathways.
属性
IUPAC Name |
potassium;2-(4-aminophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2.K/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15;/h1-9H,17H2,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHADYFNQMBJNG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11KN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5549863 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)

![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
